Axitinib sulfone is a chemical compound related to axitinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of renal cell carcinoma. The compound is classified as a sulfone derivative, which is characterized by the presence of a sulfonyl group (–SO2–) attached to an organic moiety. Axitinib itself is known for selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and has been marketed under the name Inlyta® .
Axitinib sulfone can be derived from axitinib through oxidation processes that introduce additional oxygen atoms into the molecule, resulting in the sulfone structure. The classification of axitinib sulfone falls under the broader category of organic compounds containing sulfur, specifically sulfones, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of axitinib sulfone typically involves oxidation reactions of axitinib, which can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. These methods generally follow these steps:
Axitinib sulfone's molecular formula is C22H18N4O3S, with a molecular weight of approximately 402.47 g/mol. The structure features a sulfonyl group attached to an indazole ring system, which is characteristic of its parent compound, axitinib. The presence of the sulfonyl group influences the compound's solubility and reactivity compared to axitinib .
Axitinib sulfone can participate in various chemical reactions typical for sulfones, such as nucleophilic substitutions and reductions. Some notable reactions include:
The mechanism of action for axitinib sulfone primarily involves its role as an inhibitor of vascular endothelial growth factor receptors. By binding to these receptors, it blocks angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis. This inhibition leads to reduced tumor proliferation and improved outcomes in cancer therapies .
Axitinib sulfone serves as an important intermediate in pharmaceutical research due to its potential biological activity against various cancers. Its role in studying the structure-activity relationship of tyrosine kinase inhibitors makes it valuable for developing new therapeutic agents targeting similar pathways. Additionally, it may be utilized in forced degradation studies to understand stability profiles and degradation pathways of axitinib formulations .
Sulfoxidation represents the primary oxidative pathway in axitinib metabolism, producing the sulfoxide metabolite (M12) as the dominant circulating oxidative derivative in humans. This biotransformation reaction involves the oxidation of axitinib's thioether sulfur to a sulfoxide moiety, dramatically altering the molecule's polarity and pharmacokinetic behavior. Quantitative analysis reveals that sulfoxide metabolites account for approximately 16.2% of total circulating drug-related material in plasma following radiolabeled axitinib administration, establishing sulfoxidation as a quantitatively significant clearance mechanism [2]. The sulfoxide metabolite (M12) serves as the immediate precursor to axitinib sulfone, though the latter constitutes a minor metabolic product in humans [1].
Table 1: Quantitative Significance of Sulfoxidation in Axitinib Metabolism
| Metabolite | Circulating Proportion | Metabolic Pathway | Catalytic System |
|---|---|---|---|
| Axitinib sulfoxide (M12) | 16.2% of total radioactivity | Primary oxidation | CYP3A4/5 dominant |
| Axitinib sulfone | Trace amounts | Secondary oxidation | Presumed CYP450/FMO |
| Axitinib N-glucuronide (M7) | 50.4% of total radioactivity | Conjugation | UGT1A1 dominant |
The sulfoxidation of axitinib is predominantly mediated by hepatic cytochrome P450 enzymes, with CYP3A4/5 isoforms demonstrating the highest catalytic activity. Detailed kinetic characterization using recombinant human enzymes revealed that CYP3A4 exhibits an apparent Km value of 4.0 µM and Vmax of 9.6 pmol·min⁻¹·pmol⁻¹, while CYP3A5 shows a lower Km (1.9 µM) but substantially reduced Vmax (1.4 pmol·min⁻¹·pmol⁻¹) [1]. Selective chemical inhibition studies using Cyp3cide (a mechanism-based CYP3A4 inhibitor) in human liver microsomes demonstrated that CYP3A4 contributes approximately 66% of the intrinsic clearance for sulfoxidation, while CYP3A5 accounts for only 15% [1] [3].
Non-CYP pathways play supplementary roles in axitinib sulfoxidation:
The relative contributions of these enzymatic pathways were confirmed through reaction phenotyping approaches using both chemical inhibitors and antibodies specific to individual P450 enzymes. These studies established the overwhelming dominance of CYP3A4 in axitinib sulfoxidation, with minor contributions from other enzymes [3].
Table 2: Enzymatic Contributions to Axitinib Sulfoxidation
| Enzyme System | Contribution to Clearance | Apparent Km (µM) | Vmax (pmol·min⁻¹·pmol⁻¹) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|---|
| CYP3A4 | 66% | 4.0 | 9.6 | 2.40 |
| CYP3A5 | 15% | 1.9 | 1.4 | 0.74 |
| CYP1A2 | <10% | Not determined | Not determined | Low |
| CYP2C19 | <10% | Not determined | Not determined | Low |
| Non-CYP enzymes | Negligible | - | - | - |
The formation of axitinib sulfoxide (M12) and axitinib N-glucuronide (M7) represents two distinct metabolic pathways with markedly different kinetic and enzymatic characteristics:
Kinetic Parameters:
Enzymatic Systems:
Structural and Electronic Influences:
Quantitative Significance:
Table 3: Comparative Analysis of Major Axitinib Metabolites
| Parameter | Sulfoxide Metabolite (M12) | N-Glucuronide Metabolite (M7) | Sulfone Metabolite |
|---|---|---|---|
| Primary enzyme | CYP3A4/5 | UGT1A1 | Presumed CYP450/FMO |
| Cofactor requirement | NADPH | UDPGA | NADPH |
| Km (µM) | 4.0 (CYP3A4) | 0.75 (rUGT1A1) | Not determined |
| Vmax | 9.6 pmol·min⁻¹·pmol⁻¹ (CYP3A4) | 8.3 pmol·min⁻¹·mg⁻¹ (rUGT1A1) | Not determined |
| Circulating proportion | 16.2% | 50.4% | Trace amounts |
| Pharmacologic activity | >400-fold reduced vs. parent | >400-fold reduced vs. parent | Undetermined |
Significant interspecies differences exist in the generation and accumulation of axitinib sulfone, with important implications for preclinical-to-clinical translation:
Preclinical Models:
Human Relevance:
Mechanistic Basis for Variability:
These interspecies variations necessitate careful interpretation of preclinical sulfone metabolite data when evaluating potential human relevance. The limited formation of sulfone metabolites in humans suggests they likely contribute negligibly to axitinib's overall pharmacological or toxicological profile [3].
Table 4: Species Variability in Axitinib Sulfone Generation
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.: 486455-65-6
CAS No.:
CAS No.: 12382-36-4